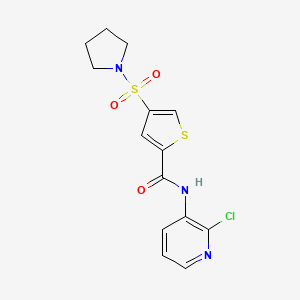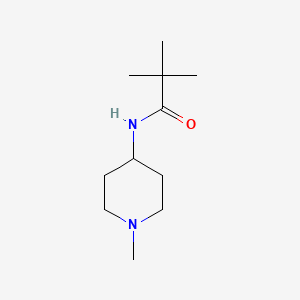
5-chloro-2-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-2-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide, also known as GW 501516, is a chemical compound that belongs to the class of selective androgen receptor modulators (SARMs). It was first developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. However, later research studies revealed its potential as an athletic performance-enhancing drug.
作用机制
5-chloro-2-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates gene expression involved in lipid and glucose metabolism, muscle fiber type switching, and inflammation. Activation of PPARδ by 5-chloro-2-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide 501516 leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis in skeletal muscle, as well as reduced inflammation and oxidative stress in various tissues.
Biochemical and Physiological Effects
5-chloro-2-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide 501516 has been shown to have several biochemical and physiological effects in animal models and human studies. These include increased endurance and exercise capacity, improved lipid and glucose metabolism, reduced inflammation and oxidative stress, and protection against diet-induced obesity and insulin resistance. However, some studies have also reported adverse effects, such as liver toxicity and tumor formation in animal models.
实验室实验的优点和局限性
5-chloro-2-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide 501516 has several advantages for lab experiments, including its high potency, selectivity, and specificity for PPARδ activation. It can be easily synthesized and purified, and its effects can be measured using various biochemical and physiological assays. However, its limitations include its potential toxicity and variability in response among different species and tissues.
未来方向
There are several future directions for research on 5-chloro-2-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide 501516, including its potential therapeutic applications in metabolic and cardiovascular diseases, its mechanisms of action and downstream signaling pathways, its effects on different tissues and cell types, and its safety and toxicity profiles. In addition, there is a need for standardized protocols for its use in animal studies and human trials, as well as regulations for its use in sports and athletic competitions.
合成方法
The synthesis of 5-chloro-2-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide 501516 involves several steps, including the condensation of 2-methoxy-4-nitrobenzaldehyde with 5-chloro-2-methoxybenzoic acid, followed by reduction and acylation to form the final product. The purity of 5-chloro-2-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide 501516 can be determined using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
5-chloro-2-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide 501516 has been extensively studied for its potential therapeutic applications in metabolic and cardiovascular diseases, such as obesity, diabetes, and dyslipidemia. It has been shown to improve insulin sensitivity, increase glucose uptake in skeletal muscle, and reduce plasma triglycerides and cholesterol levels in animal models. In addition, 5-chloro-2-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide 501516 has been investigated for its anti-inflammatory and anti-cancer properties.
属性
IUPAC Name |
5-chloro-2-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O5/c1-22-13-6-3-9(16)7-11(13)15(19)17-12-5-4-10(18(20)21)8-14(12)23-2/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHRMQSFNSGDGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6088539 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-hydroxy-4-methyl[1]benzofuro[3,2-b]quinoline-11-carboxylic acid](/img/structure/B5205195.png)
![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione](/img/structure/B5205199.png)
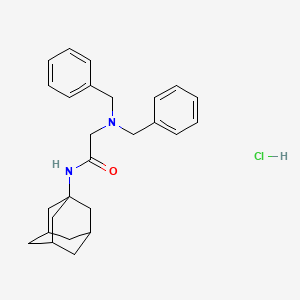
![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B5205218.png)
![N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide](/img/structure/B5205224.png)
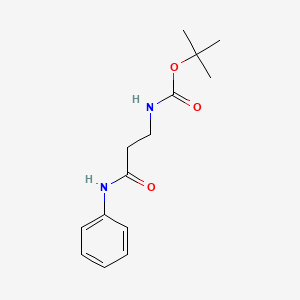


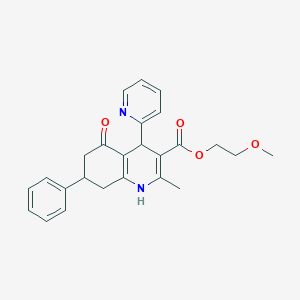
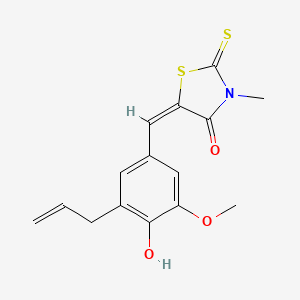
![2-chloro-N-{4-[5-({2-[(2-furylmethyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B5205266.png)

